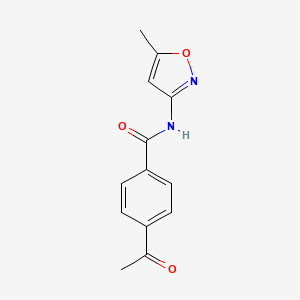![molecular formula C12H18ClNO6S B2724865 Tert-butyl 5-[(chlorosulfonyl)methyl]-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate CAS No. 2225144-48-7](/img/structure/B2724865.png)
Tert-butyl 5-[(chlorosulfonyl)methyl]-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 5-[(chlorosulfonyl)methyl]-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate: is a complex organic compound characterized by its unique molecular structure. This compound is primarily used in scientific research and industrial applications due to its reactive properties and versatility in chemical synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the spirocyclic core structure. Key reagents and reaction conditions include:
Esterification: The tert-butyl ester group is introduced using tert-butanol under acidic conditions.
Oxidation: The final step often involves the oxidation of intermediate compounds to achieve the desired oxo group.
Industrial Production Methods: Industrial production of this compound requires careful control of reaction conditions to ensure high yield and purity. Large-scale synthesis may involve the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The oxo group can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The chlorosulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols are used in substitution reactions, typically under basic conditions.
Major Products Formed:
Carboxylic Acids: Resulting from the oxidation of the oxo group.
Alcohols: Formed through the reduction of the oxo group.
Substituted Derivatives: Various nucleophilic substitution products depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactive chlorosulfonyl group makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme mechanisms and protein interactions. Its reactivity allows for the labeling and modification of biomolecules.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound's ability to undergo various chemical transformations makes it a candidate for drug synthesis and modification.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its versatility in chemical reactions allows for the creation of a wide range of products.
Mécanisme D'action
The mechanism by which this compound exerts its effects depends on the specific application. Generally, the reactive chlorosulfonyl group is involved in forming bonds with other molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved vary based on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Tert-butyl chlorosulfonylcarbamate: Similar in structure but lacks the spirocyclic core.
Tert-butyl 3-(chlorosulfonyl)piperidine-1-carboxylate: Another chlorosulfonyl-containing compound with a different core structure.
Tert-butyl 5-(chlorosulfonyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate: Similar chlorosulfonyl group but different spirocyclic arrangement.
Uniqueness: The uniqueness of tert-butyl 5-[(chlorosulfonyl)methyl]-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate lies in its spirocyclic structure, which provides a distinct framework for chemical reactions and applications compared to other similar compounds.
Propriétés
IUPAC Name |
tert-butyl 5-(chlorosulfonylmethyl)-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO6S/c1-11(2,3)20-10(16)14-6-12(7-14)4-9(15)19-8(12)5-21(13,17)18/h8H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HENZEOXALVVECJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(=O)OC2CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)propanamide](/img/structure/B2724791.png)
![ethyl 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate](/img/structure/B2724793.png)
![N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide](/img/structure/B2724794.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-cycloheptyloxalamide](/img/structure/B2724798.png)
![6-[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one](/img/new.no-structure.jpg)

![N-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2724802.png)
![N-(3-bromophenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2724803.png)
